molecular formula C16H19N5O B6504664 2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetonitrile CAS No. 1396751-93-1

2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetonitrile

Cat. No.: B6504664
CAS No.: 1396751-93-1
M. Wt: 297.35 g/mol
InChI Key: LDRVNKPZIXIPEA-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a phenyl group at position 4, a methyl group at position 1, and a piperidin-1-ylacetonitrile moiety at position 2. The triazole ring is conjugated with a ketone group (5-oxo), rendering it a 4,5-dihydro derivative.

Properties

IUPAC Name

2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-19-16(22)21(14-5-3-2-4-6-14)15(18-19)13-7-10-20(11-8-13)12-9-17/h2-6,13H,7-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRVNKPZIXIPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

2-[4-(4-Methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile (CAS 866149-37-3)
  • Structural Difference : The phenyl group in the target compound is replaced by a 4-methylphenyl group.
  • Impact: The methyl substituent increases lipophilicity (logP ~2.1 vs. However, steric hindrance from the methyl group may reduce binding affinity to planar biological targets .
  • Synthesis: Similar to the target compound, synthesized via nucleophilic substitution of triazole thiols with chloroacetonitrile under propanol reflux, as described in .
2-[4-(2,6-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile (CAS 860789-16-8)
  • Structural Difference : Incorporates a 2,6-dimethylphenyl group and an additional methyl at position 3 of the triazole ring.
  • The additional methyl on the triazole may alter electronic distribution, increasing metabolic stability compared to the target compound .

Analogues with Modified Heterocyclic Moieties

Ethyl [2-({[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-piperidinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate (CAS 1797957-78-8)
  • Structural Difference : Replaces acetonitrile with a thiazole-acetate ester and introduces a cyclopropyl group.
  • Impact : The thiazole ring enhances π-stacking interactions, while the cyclopropyl group improves metabolic resistance. The ester moiety increases hydrophilicity (calculated logP ~1.2 vs. ~1.8 for the target compound) .
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
  • Structural Difference : Substitutes acetonitrile with a 4-bromophenylacetyl group.
  • However, the bulkier substituent reduces solubility in aqueous media .

Simplified Analogues Lacking Piperidine or Acetonitrile Groups

2-(3-Methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile
  • Structural Difference : Lacks the piperidine ring.
  • Impact : Absence of the piperidine moiety reduces molecular weight (214.22 g/mol vs. 337.39 g/mol for the target compound) and eliminates tertiary amine-mediated solubility. This analogue is more lipophilic (logP ~1.5) and less suited for CNS-targeted applications .

Solubility and Stability

  • Target Compound : The piperidine ring confers moderate water solubility (~5 mg/mL at pH 7.4), while the acetonitrile group renders it susceptible to hydrolysis under basic conditions.
  • Analogue 2.1.1 : Higher lipophilicity reduces aqueous solubility (~2 mg/mL) but improves stability in acidic environments .

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